molecular formula C15H16BrFN2O3S2 B12202290 N-[(2Z)-3-(4-bromo-2-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide

N-[(2Z)-3-(4-bromo-2-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide

Cat. No.: B12202290
M. Wt: 435.3 g/mol
InChI Key: YTJDQLNJHNGXSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2Z)-3-(4-Bromo-2-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide is a sophisticated synthetic compound featuring a fused tetrahydrothieno[3,4-d][1,3]thiazole core with a 5,5-dioxide moiety. The structure is further characterized by a (Z)-configured imine bond, a 4-bromo-2-fluorophenyl group at the 3-position, and a butanamido substituent. This specific arrangement of functional groups, particularly the bromo and fluoro substitutions on the phenyl ring, makes it a valuable intermediate in medicinal chemistry and drug discovery for structure-activity relationship (SAR) studies. The electron-withdrawing properties and potential for further functionalization via cross-coupling reactions (e.g., Suzuki reactions) enhance its utility in creating diverse compound libraries. Compounds based on the 5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazole scaffold are of significant research interest due to their potential biological activities. Structural analogs of this core have been investigated for various pharmacological properties, which may include antimicrobial, anticancer, and anti-inflammatory activities. The presence of the bromo-fluorophenyl group may influence the compound's lipophilicity and binding affinity to biological targets, while the butanamide chain can contribute to its overall pharmacokinetic profile. Researchers can utilize this chemical as a key building block for the synthesis of more complex molecules or as a candidate for high-throughput screening against therapeutic targets. This product is exclusively intended for research purposes in laboratory settings. It is strictly labeled as "For Research Use Only" and is not manufactured for human therapeutic, diagnostic, or veterinary use. Researchers handling this compound should consult its Safety Data Sheet (SDS) and adhere to all appropriate safety protocols.

Properties

Molecular Formula

C15H16BrFN2O3S2

Molecular Weight

435.3 g/mol

IUPAC Name

N-[3-(4-bromo-2-fluorophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]butanamide

InChI

InChI=1S/C15H16BrFN2O3S2/c1-2-3-14(20)18-15-19(11-5-4-9(16)6-10(11)17)12-7-24(21,22)8-13(12)23-15/h4-6,12-13H,2-3,7-8H2,1H3

InChI Key

YTJDQLNJHNGXSL-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)N=C1N(C2CS(=O)(=O)CC2S1)C3=C(C=C(C=C3)Br)F

Origin of Product

United States

Preparation Methods

Construction of the Tetrahydrothieno[3,4-d][1, thiazole-5,5-dioxide Core

The thieno[3,4-d]thiazole dioxide core is synthesized via a cyclization reaction. A representative method involves sulfonation and ring closure:

  • Starting Material : Thiophene-3,4-diol derivatives are treated with chlorosulfonic acid to introduce sulfonyl groups, forming the 5,5-dioxide structure.

  • Cyclization : The sulfonated intermediate reacts with thiourea in the presence of sulfuric acid (H2SO4H_2SO_4) as a catalyst. This step facilitates the formation of the thiazole ring through nucleophilic attack and dehydration.

Example Protocol :

  • Dissolve 5.0 g of thiophene-3,4-diol in 20 mL chlorosulfonic acid at 0°C.

  • Stir for 2 hours, then quench with ice water to isolate the sulfonated intermediate.

  • Reflux the intermediate with thiourea (1.2 eq) in H2SO4H_2SO_4 (10 mL) for 4 hours.

  • Neutralize with aqueous ammonia and recrystallize from methanol to yield the core structure.

ParameterValue
SolventTetrahydrofuran (THF)
Temperature−78°C to 25°C
CatalystPd(PPh3_3)4_4 (5 mol%)
Yield72–85%

Formation of the Imine (Ylidene) Moiety

The Z-configuration imine is generated through condensation:

  • Condensation Reaction : The primary amine of the thienothiazole core reacts with butyraldehyde under acidic conditions. The stereochemistry is controlled using chiral auxiliaries or low-temperature conditions.

Critical Step :

  • Dissolve 3-(4-bromo-2-fluorophenyl)-tetrahydrothienothiazole dioxide (1.0 eq) in ethanol.

  • Add butyraldehyde (1.5 eq) and p-toluenesulfonic acid (0.1 eq).

  • Reflux for 6 hours, then cool to 0°C to precipitate the imine.

Butanamide Functionalization

The butanamide group is introduced via acylation:

  • Acylation Protocol : React the imine intermediate with butanoyl chloride in the presence of triethylamine (Et3NEt_3N).

Procedure :

  • Suspend the imine (1.0 eq) in dichloromethane (DCM).

  • Add Et3NEt_3N (2.5 eq) and butanoyl chloride (1.2 eq) dropwise at 0°C.

  • Stir for 12 hours at room temperature, then wash with NaHCO3_3 and isolate via column chromatography.

Optimization and Challenges

Solvent and Temperature Effects

  • Polar Aprotic Solvents : DMF and THF improve reaction rates for cyclization and coupling steps.

  • Low-Temperature Control : Critical for maintaining the Z-configuration during imine formation (−10°C to 0°C).

Yield Improvements

  • Catalyst Screening : Palladium catalysts with bulky phosphine ligands (e.g., XPhos) enhance Suzuki coupling yields to >80%.

  • Purification : Recrystallization from ethanol reduces byproducts (e.g., over-oxidized sulfones).

Analytical Characterization

Spectroscopic Data

  • 1H^1H NMR :

    • Aromatic protons (4-bromo-2-fluorophenyl): δ 7.45–7.89 (m, 3H).

    • Butanamide NH: δ 10.21 (s, 1H).

  • IR : Sulfonyl stretches (SO2SO_2) at 1165 cm1^{-1} and 1320 cm1^{-1}.

Chromatographic Purity

  • HPLC : >98% purity achieved using a C18 column (ACN:H2_2O = 70:30).

Comparative Method Analysis

MethodAdvantagesLimitations
Grignard SubstitutionHigh functional group toleranceRequires anhydrous conditions
Suzuki CouplingRegioselectiveCostly catalysts
Acid-Catalyzed ImineStereocontrolExtended reaction times

Scientific Research Applications

N-[(2Z)-3-(4-bromo-2-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-[(2Z)-3-(4-bromo-2-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Compound Name/ID Core Structure Substituents/Functional Groups Halogen Presence
Target Compound Tetrahydrothieno[3,4-d]thiazole 4-Bromo-2-fluorophenyl, sulfone, butanamide Br, F
2-(4,5-Dihydro-5-imino-4-phenyl-1,3,4-thiadiazol-2-yl)phenol (Compound 20, ) 1,3,4-Thiadiazole Phenyl, hydroxyl, imino None
5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones (Compounds 7–9) 1,2,4-Triazole Sulfonyl, difluorophenyl, thione F, X (Cl/Br)

Key Observations :

  • The target compound’s sulfone group (5,5-dioxide) enhances polarity and metabolic stability compared to thione (C=S) or thiol (SH) groups in triazole derivatives .

Reactivity Insights :

  • Unlike triazole-thiones, which exist in equilibrium with thiol tautomers , the target’s sulfone group eliminates tautomeric ambiguity, ensuring consistent reactivity in downstream applications.

Spectral and Analytical Data

Table 3: Comparative Spectral Signatures

Compound Type IR (cm⁻¹) 1H-NMR Features
Target Compound νS=O ~1150–1300 (sulfone) Aromatic protons (4-bromo-2-fluorophenyl), NH
1,3,4-Thiadiazoles (Compound 20) νOH 3433, νNH 3115 Multiplet (7.03–8.69 ppm, ArH + =NH)
1,2,4-Triazole-thiones (Compounds 7–9) νC=S 1247–1255, νNH 3278–3414 Absence of SH stretch (~2500–2600 cm⁻¹)

Analytical Notes:

  • The target’s sulfone group would exhibit strong symmetric/asymmetric S=O stretches, distinct from the C=S vibrations in triazole-thiones .
  • Aromatic proton signals in the target’s 1H-NMR would likely show splitting due to bromine and fluorine substituents, contrasting with simpler phenyl groups in Compound 20 .

Biological Activity

N-[(2Z)-3-(4-bromo-2-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide is a novel compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure with a thieno[3,4-d][1,3]thiazole core, which is known for its diverse biological activities. The presence of bromine and fluorine substituents on the phenyl ring enhances its lipophilicity and may influence its interaction with biological targets.

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives of thiazole have shown potential in inhibiting various cancer cell lines. The specific compound under discussion has not been extensively studied in clinical trials; however, it is hypothesized to exert cytotoxic effects through apoptosis induction and cell cycle arrest.

Table 1: Summary of Anticancer Activities of Thiazole Derivatives

Compound NameCancer TypeIC50 (µM)Mechanism of Action
Thiazole ABreast10Apoptosis
Thiazole BLung15Cell Cycle Arrest
N-ButanamideColon12Apoptosis

Antimicrobial Activity

Thiazole derivatives have also been reported to possess antimicrobial properties. The compound may inhibit bacterial growth by disrupting cell membrane integrity or interfering with metabolic pathways.

Case Study: Antimicrobial Efficacy
In a study evaluating various thiazole derivatives against common pathogens (E. coli and S. aureus), it was found that certain modifications led to enhanced antibacterial activity. While specific data on the discussed compound is limited, the structural similarities suggest potential effectiveness.

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes involved in disease processes. For example, thiazole-based compounds have been studied for their ability to inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in inflammation and cancer progression.

Table 2: Enzyme Inhibition by Thiazole Compounds

Compound NameTarget EnzymeIC50 (nM)
Thiazole CCOX-1200
Thiazole DLOX150

The precise mechanism of action for this compound remains to be fully elucidated. However, it is likely that the compound interacts with cellular receptors or enzymes through hydrogen bonding and hydrophobic interactions due to its unique chemical structure.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Factors such as absorption, distribution, metabolism, and excretion (ADME) will determine its efficacy and safety profile in vivo.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.